molecular formula C9H10ClF3N2 B2558015 2-[3-(Trifluoromethyl)phenyl]ethanimidamide hydrochloride CAS No. 125903-76-6

2-[3-(Trifluoromethyl)phenyl]ethanimidamide hydrochloride

Cat. No.: B2558015
CAS No.: 125903-76-6
M. Wt: 238.64
InChI Key: LUEFQIQZHSTGGN-UHFFFAOYSA-N
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Description

Systematic IUPAC Name and Structural Interpretation

The systematic IUPAC name for this compound is 2-[3-(trifluoromethyl)phenyl]ethanimidamide hydrochloride . Breaking down the nomenclature:

  • Ethanimidamide : The parent chain is a two-carbon (ethane) backbone with an amidine group (-C(=NH)-NH₂).
  • 3-(Trifluoromethyl)phenyl : A phenyl ring substituted with a trifluoromethyl (-CF₃) group at the third carbon position.
  • Hydrochloride : Indicates the compound exists as a salt formed with hydrochloric acid, where the amidine group is protonated and paired with a chloride counterion.

Structurally, the molecule consists of a phenyl ring attached to an ethanimidamide moiety via a methylene (-CH₂-) bridge. The trifluoromethyl group enhances electron-withdrawing properties, influencing reactivity and stability.

CAS Registry Number and Alternative Chemical Identifiers

The compound is uniquely identified by the following identifiers:

Identifier Type Value Source Reference
CAS Registry Number 125903-76-6
PubChem CID 14685589
MDL Number MFCD14237290
Enamine Catalog Number EN300-190497

These identifiers facilitate precise tracking across chemical databases and literature.

Molecular Formula and Weight Analysis

The molecular formula is C₉H₁₀ClF₃N₂ , with a calculated molecular weight of 238.64 g/mol .

Component Breakdown :

Element Quantity Atomic Weight (g/mol) Contribution (g/mol)
C 9 12.01 108.09
H 10 1.008 10.08
Cl 1 35.45 35.45
F 3 19.00 57.00
N 2 14.01 28.02
Total 238.64

This composition confirms the presence of chlorine and fluorine atoms, critical for its physicochemical profile.

SMILES Notation and InChI Key Representation

The SMILES (Simplified Molecular-Input Line-Entry System) notation and InChI (International Chemical Identifier) key provide standardized representations of the compound’s structure:

Representation Type Value Source Reference
SMILES C1=CC(=CC(=C1)C(F)(F)F)CC(=N)N.Cl
InChI Key MBGIILTYIXKPQC-UHFFFAOYSA-N

Interpretation :

  • SMILES : Encodes the phenyl ring (C1=CC(=CC(=C1)...), trifluoromethyl group (C(F)(F)F), ethanimidamide backbone (CC(=N)N), and hydrochloride salt (.Cl).
  • InChI Key : A hashed version of the full InChI string, ensuring uniqueness and facilitating database searches.

Properties

IUPAC Name

2-[3-(trifluoromethyl)phenyl]ethanimidamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3N2.ClH/c10-9(11,12)7-3-1-2-6(4-7)5-8(13)14;/h1-4H,5H2,(H3,13,14);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUEFQIQZHSTGGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CC(=N)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClF3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125903-76-6
Record name 2-[3-(trifluoromethyl)phenyl]ethanimidamide hydrochloride
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(Trifluoromethyl)phenyl]ethanimidamide hydrochloride typically involves the reaction of 3-(trifluoromethyl)benzaldehyde with ethylamine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, such as ethanol, at a temperature range of 50-70°C. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified through recrystallization or other suitable purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-[3-(Trifluoromethyl)phenyl]ethanimidamide hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethanimidamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted ethanimidamide derivatives.

Scientific Research Applications

2-[3-(Trifluoromethyl)phenyl]ethanimidamide hydrochloride is widely used in scientific research due to its unique chemical properties. Some of its applications include:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[3-(Trifluoromethyl)phenyl]ethanimidamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The ethanimidamide group can form hydrogen bonds with target molecules, stabilizing the interaction and leading to the desired biological effect.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Amidines and Imidoyl Derivatives

a) N-Hydroxy-N'-[3-(Trifluoromethyl)phenyl]ethanimidamide (CAS 61295-62-3)
  • Molecular Formula : C₈H₈F₃N₃O
  • Molecular Weight : 219.15 g/mol
  • Key Differences : This compound substitutes one amidine –NH₂ group with a hydroxyl (–OH), reducing basicity compared to the hydrochloride salt. It may serve as a precursor or metabolite in synthetic pathways .
b) Trifluoroacetimidoyl Chloride (CF₃C(=NH)Cl)
  • Molecular Formula : C₂HClF₃N
  • Molecular Weight : 120.45 g/mol
  • Key Differences : A simpler imidoyl halide lacking the phenyl group. Its synthesis via phosphorus pentachloride and trifluoroacetamide is well-documented, emphasizing reactivity in nucleophilic substitutions .
Compound Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound C₉H₁₀F₃N₂·HCl 239.46 Amidine hydrochloride; trifluoromethylphenyl enhances stability and lipophilicity
N-Hydroxy Derivative C₈H₈F₃N₃O 219.15 Hydroxyl substitution alters solubility and reactivity
Trifluoroacetimidoyl Chloride C₂HClF₃N 120.45 Reactive imidoyl halide; used in cross-coupling reactions

Pharmaceuticals with Trifluoromethylphenyl Moieties

a) Cinacalcet Hydrochloride
  • Molecular Formula : C₂₂H₂₂F₃N·HCl
  • Molecular Weight : 393.88 g/mol
  • Key Differences : A calcium-sensing receptor agonist containing a naphthyl group and propylamine chain. The trifluoromethylphenyl group contributes to binding affinity but is part of a larger, complex structure .
b) Nilotinib Hydrochloride Monohydrate
  • Molecular Formula : C₂₈H₂₂F₃N₇O·HCl·H₂O
  • Molecular Weight : 584.11 g/mol
  • Key Differences : A tyrosine kinase inhibitor with a polyaromatic backbone. The trifluoromethylphenyl group is embedded in a benzamide scaffold, highlighting its role in target specificity .
Compound Molecular Formula Molecular Weight (g/mol) Pharmacological Role
Cinacalcet HCl C₂₂H₂₂F₃N·HCl 393.88 Calcium mimetic; treats hyperparathyroidism
Nilotinib HCl C₂₈H₂₂F₃N₇O·HCl·H₂O 584.11 Anticancer agent; inhibits BCR-ABL kinase
a) Ethyl 2-[3-(Trifluoromethyl)phenyl]ethanimidate Hydrochloride (CAS 921606-29-3)
  • Molecular Formula: C₁₁H₁₃F₃NO·HCl
  • Molecular Weight : 283.68 g/mol
  • Key Differences: An imidate ester (ethoxy group instead of –NH₂), serving as a precursor to amidines. Hydrolysis or ammonolysis could yield the target compound .
b) Impurity F(EP) (From )
  • Structure : Contains a benzoyl group and ester linkage.
  • Key Differences : The trifluoromethylphenyl group is part of a branched alkyl chain, demonstrating structural versatility in impurity profiling during drug synthesis .

Biological Activity

2-[3-(Trifluoromethyl)phenyl]ethanimidamide hydrochloride (CAS No. 125903-76-6) is a compound characterized by its unique trifluoromethyl group attached to a phenyl ring, alongside an ethanimidamide structure. This compound has garnered attention in scientific research due to its potential biological activities and applications across various fields including medicinal chemistry, pharmacology, and organic synthesis.

  • Molecular Formula : C9H10ClF3N2
  • Molecular Weight : 238.64 g/mol
  • Structural Features :
    • Trifluoromethyl Group : Enhances lipophilicity, facilitating membrane penetration.
    • Ethanimidamide Group : Capable of forming hydrogen bonds, stabilizing interactions with biological targets.

The biological activity of this compound is primarily attributed to its interactions with various biomolecules, including enzymes and receptors. The trifluoromethyl group increases the compound's ability to penetrate cell membranes, while the ethanimidamide moiety allows for specific binding through hydrogen bonding. This mechanism is crucial for its potential therapeutic effects.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives bearing trifluoromethyl groups have shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria .

CompoundActivityMIC (μg/mL)
This compoundAntibacterialTBD
Trifluoromethyl-benzimidazole derivativesAntibacterial>64
Other derivativesS. aureus2
Other derivativesE. faecalis2

Antiplasmodial Activity

In studies related to malaria, compounds similar to this compound have been evaluated for their activity against Plasmodium falciparum, the causative agent of malaria. Certain analogs have demonstrated in vitro activity with IC50 values in the low micromolar range, indicating their potential as antimalarial agents .

Case Studies and Research Findings

  • Antimalarial Screening :
    A study involving a series of compounds derived from the Malaria Box Project showed that specific structural modifications significantly enhanced antiplasmodial activity. The presence of the trifluoromethyl group was noted to improve selectivity and potency against P. falciparum strains .
  • Anticancer Potential :
    Trifluoromethyl-substituted compounds have also been investigated for their anticancer properties. For example, certain derivatives exhibited moderate-to-good activity against breast cancer cell lines (T47D), suggesting that structural features influence their efficacy in targeting cancer cells .
  • Enzyme Inhibition :
    The compound’s interactions with cholinesterase enzymes have been explored, revealing promising inhibitory activities which could be relevant for neurodegenerative disease therapies.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-[3-(trifluoromethyl)phenyl]ethanimidamide hydrochloride, and how can reaction conditions be adjusted to improve yield?

  • Methodological Answer : The synthesis of ethanimidamide derivatives typically involves condensation reactions between nitriles and hydroxylamine derivatives. For example, hydroxylamine hydrochloride reacts with substituted phenylacetonitriles in a methanol/water solvent system under basic conditions (e.g., NaHCO₃) to form the amidoxime intermediate, which is subsequently reduced. Adjusting the molar ratio of reactants (e.g., 1:1.5 nitrile to hydroxylamine), reaction time (48–72 hours), and purification via recrystallization (e.g., dichloromethane) can enhance yields to >90% . Temperature control (25–50°C) and inert atmospheres may further stabilize reactive intermediates.

Q. How can researchers validate the purity and structural integrity of this compound using standard analytical techniques?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is recommended for purity assessment. Structural confirmation requires nuclear magnetic resonance (NMR) spectroscopy:

  • ¹H NMR : Aromatic protons from the trifluoromethylphenyl group appear as a multiplet (δ 7.5–8.0 ppm), while the ethanimidamide backbone shows characteristic NH₂ and NH signals (δ 6.5–7.0 ppm).
  • ¹⁹F NMR : The CF₃ group exhibits a singlet near δ -60 ppm.
  • Mass spectrometry (ESI-MS) should confirm the molecular ion [M+H]⁺ at m/z 289.1 .

Q. What is the proposed mechanism of action for this compound in receptor-binding studies?

  • Methodological Answer : Ethanimidamide derivatives often act as enzyme inhibitors or receptor modulators. For instance, structurally similar compounds (e.g., 1400W hydrochloride) inhibit nitric oxide synthase (NOS) by competitively binding to the substrate site. Researchers should conduct radioligand displacement assays using ³H-labeled ligands to quantify binding affinity (IC₅₀) and validate selectivity via cross-screening against related receptors (e.g., 5-HT receptors) .

Advanced Research Questions

Q. How can contradictory bioactivity data in different cell lines be systematically addressed?

  • Methodological Answer : Discrepancies may arise from cell-specific metabolic pathways or off-target effects. To resolve this:

  • Perform dose-response curves across multiple cell lines (e.g., HEK293, HeLa, primary Schwann cells) to identify IC₅₀ variability.
  • Use siRNA knockdown or CRISPR-Cas9 to silence compensatory pathways (e.g., glyoxalase 1 in methylglyoxal detoxification) and reassess activity .
  • Employ metabolomic profiling (LC-MS) to detect metabolite interference (e.g., advanced glycation endproducts) that may alter compound efficacy .

Q. What strategies are effective in resolving enantiomeric impurities during synthesis, and how do they impact pharmacological activity?

  • Methodological Answer : Chiral impurities can arise from asymmetric centers in the ethanimidamide backbone. Use chiral HPLC columns (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases to separate enantiomers. Pharmacological impact is assessed via:

  • In vitro assays : Compare IC₅₀ values of enantiomerically pure vs. racemic mixtures.
  • Molecular docking : Model enantiomer interactions with target receptors (e.g., 5-HT₂ₐ) to predict binding affinity differences .

Q. How does the compound’s stability under varying pH and temperature conditions affect experimental reproducibility?

  • Methodological Answer : Stability studies are critical for assay design:

  • pH Stability : Incubate the compound in buffers (pH 2–9) at 37°C for 24 hours. Monitor degradation via HPLC; trifluoromethyl groups enhance stability in acidic conditions (pH 3–6).
  • Thermal Stability : Store lyophilized samples at -20°C to prevent hydrolysis. Aqueous solutions degrade rapidly at >40°C, forming phenylacetic acid derivatives .

Q. What advanced techniques are recommended for identifying and quantifying trace impurities in bulk batches?

  • Methodological Answer : Impurity profiling requires:

  • LC-HRMS : Resolve trace impurities (<0.1%) with high-resolution mass accuracy (e.g., Q-TOF). Common impurities include des-trifluoromethyl byproducts (m/z 231.2) and oxidized intermediates.
  • NMR Relaxation Editing : Suppress dominant parent compound signals to enhance impurity detection .

Data Contradiction Analysis

Q. Why might in vitro enzyme inhibition data fail to correlate with in vivo efficacy in rodent models?

  • Methodological Answer : Potential factors include:

  • Pharmacokinetics : Poor bioavailability due to rapid hepatic metabolism (e.g., cytochrome P450-mediated oxidation). Conduct LC-MS/MS plasma profiling to measure half-life.
  • Blood-Brain Barrier (BBB) Penetration : Use logP calculations (target ~2–3) and in situ perfusion models to assess CNS accessibility .

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